molecular formula C24H22N2O2 B6488994 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide CAS No. 941953-60-2

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide

Cat. No. B6488994
CAS RN: 941953-60-2
M. Wt: 370.4 g/mol
InChI Key: MHBZVAMRBSJPKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as N-benzyl-6-methyl-4-quinolone, is a synthetic compound with a wide range of applications in scientific research. It is a benzamide derivative of 6-methyl-4-quinolone and is used in various biochemical and physiological studies. N-benzyl-6-methyl-4-quinolone is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the metabolism of the neurotransmitter acetylcholine. It is also used in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone acts as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that is involved in the metabolism of the neurotransmitter acetylcholine. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. It has also been found to have anti-inflammatory and anti-oxidant properties and is used in the study of inflammation and oxidative stress. In addition, it has been found to have a protective effect on neurons and is used in the study of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone has several advantages for use in laboratory experiments. It is a potent inhibitor of acetylcholinesterase and has been found to have anti-inflammatory and anti-oxidant properties. It is also relatively easy to synthesize and is relatively stable in solution. However, it has some limitations for use in laboratory experiments. It is relatively expensive and has a short shelf-life, which makes it unsuitable for long-term storage.

Future Directions

There are several potential future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone. These include further studies on its biochemical and physiological effects, particularly in the areas of inflammation and oxidative stress. In addition, further studies on its mechanism of action and its potential use as a drug for the treatment of Alzheimer’s disease and other neurological disorders should be conducted. Finally, further research on its synthesis and stability should be conducted to improve its cost-effectiveness and shelf-life.

Synthesis Methods

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-6-methyl-4-quinolone with benzylamine in the presence of anhydrous sodium acetate in acetic acid. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The reaction mixture is then cooled and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone is used in various scientific research applications. It is used as an inhibitor of acetylcholinesterase (AChE) in biochemical and physiological studies. It is also used in the study of Alzheimer’s disease, as it has been found to inhibit the formation of amyloid-β plaques. In addition, it has been found to have anti-inflammatory and anti-oxidant properties and is used in the study of inflammation and oxidative stress.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-7-9-19(10-8-17)24(28)25-21-12-13-22-20(15-21)11-14-23(27)26(22)16-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBZVAMRBSJPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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